BENZO(rst)PENTAPHENE-5-CARBOXALDEHYDE, 8-METHYL-
Description
Chemical Identity:
8-Methylbenzo(rst)pentaphene-5-carboxaldehyde (CAS: 63040-57-3) is a polycyclic aromatic hydrocarbon (PAH) derivative with the molecular formula C₂₆H₁₆O and a molecular weight of 344.42 g/mol . It is structurally characterized by a pentaphene core (five fused benzene rings) substituted with a carboxaldehyde group at position 5 and a methyl group at position 6.
Toxicity and Safety Profile: The compound is classified as a questionable carcinogen with experimental tumorigenic data. Toxicity studies report a subcutaneous murine TDLo (lowest toxic dose) of 72 mg/kg over 9 weeks, linked to carcinogenic effects . Upon thermal decomposition, it emits acrid smoke and irritating fumes, necessitating stringent handling protocols.
Properties
CAS No. |
63040-56-2 |
|---|---|
Molecular Formula |
C26H16O |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
13-methylhexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(23),2,4,6,8,10,12,14,16,18,20(24),21-dodecaene-8-carbaldehyde |
InChI |
InChI=1S/C26H16O/c1-15-16-6-2-3-7-18(16)21-12-13-22-19-8-4-5-9-20(19)24(14-27)23-11-10-17(15)25(21)26(22)23/h2-14H,1H3 |
InChI Key |
MCGBHWDYRPGANM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=C(C4=CC=CC=C4C5=C3C2=C(C=C5)C6=CC=CC=C16)C=O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reaction Conditions
The DPEX reaction uses a dialdehyde precursor, which undergoes intramolecular cyclization and extension in the presence of stannous chloride dihydrate (SnCl₂·2H₂O), isopropanol (iPrOH), and concentrated sulfuric acid (H₂SO₄). The reaction conditions are carefully optimized to balance yield and selectivity.
Reaction Optimization and Yields
A representative study demonstrated the synthesis of BPP derivatives by varying the concentration of the dialdehyde, equivalents of SnCl₂·2H₂O, and the volume ratios of iPrOH and H₂SO₄. The results are summarized in Table 1 below:
| Entry | Concentration of Dialdehyde (mM) | SnCl₂·2H₂O (equiv) | iPrOH (vol %) | H₂SO₄ (vol %) | Time (h) | Yield of BPP (%) | Yield of BPP-OiPr (%) |
|---|---|---|---|---|---|---|---|
| 1 | 0.6 | 40 | 2.5 | 5.0 | 18 | 60 | – |
| 2 | 2.6 | 40 | 2.5 | 5.0 | 24 | 40 | – |
| 3 | 5.1 | 20 | 4.0 | 5.0 | 48 | 55 | 7 |
| 4 | 6.0 | 20 | 10 | 5.0 | 72 | 29 | 37 |
| 5 | 4.8 | 30 | 14 | 6.0 | 48 | 10 | 55 |
Table 1: Optimization of reaction conditions for BPP and BPP-OiPr synthesis via DPEX reaction.
The table shows that increasing the volume of iPrOH and adjusting SnCl₂·2H₂O equivalents can shift the product distribution between benzo(rst)pentaphene and its isopropoxy-substituted derivative. The aldehyde-substituted BPP can be obtained in moderate to good yields (~40-60%) under optimized conditions.
Structural Confirmation and Characterization
The product benzo(rst)pentaphene-5-carboxaldehyde, 8-methyl- is confirmed by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ^1H and ^13C NMR spectra confirm the substitution pattern.
- Mass Spectrometry (MS) : Confirms molecular weight and purity.
- X-ray Crystallography : Provides detailed molecular structure and confirms substitution positions.
Rod-shaped nano- and microcrystals as well as nanowires of the BPP derivatives have been observed by scanning electron microscopy (SEM), indicating the formation of well-defined crystalline materials.
Acid-Catalyzed Cationic Rearrangement Approach
An alternative synthetic route involves acid-catalyzed rearrangements of epoxy precursors to form pentacene and related PAHs with aldehyde substituents. This method provides access to various substituted pentacenes, including those with aldehyde and methyl groups at strategic positions.
Mechanistic Insights
The reaction proceeds via cationic intermediates generated from epoxy dibenzocycloheptanol derivatives. Key reactive pathways include:
- Meinwald rearrangement
- Nazarov cyclization
- Transannular aryl migration
- Transannular Friedel–Crafts cyclization
These pathways enable ring contraction and extension to form pentacene frameworks with precise substitution.
Representative Synthesis
For example, 10,11-epoxy-dibenzo[a,d]cycloheptene derivatives are treated with boron trifluoride etherate (BF₃·OEt₂) or trifluoroacetic acid (CF₃COOH) to induce rearrangement, yielding pentacene derivatives substituted with aldehyde and methyl groups at the 5 and 8 positions, respectively.
The aldehyde group serves as a versatile handle for further functionalization, enhancing the utility of these compounds in organic electronics.
Comparative Analysis of Preparation Methods
| Feature | Dehydrative π-Extension (DPEX) | Acid-Catalyzed Cationic Rearrangement |
|---|---|---|
| Starting Materials | Dialdehyde precursors | Epoxy dibenzocycloheptanol derivatives |
| Key Reagents | SnCl₂·2H₂O, iPrOH, H₂SO₄ | BF₃·OEt₂ or CF₃COOH |
| Reaction Type | Cyclization and π-extension | Cationic rearrangement and ring contraction |
| Typical Yield | Moderate to good (40-60%) | Moderate to good (up to ~70%) |
| Substitution Control | Good, via precursor design and reaction conditions | Good, via substrate structure and reaction tuning |
| Product Forms | Crystalline rods, nanowires | Crystalline pentacene derivatives |
| Functional Group Handles | Aldehyde and methyl groups introduced | Aldehyde group for further functionalization |
Chemical Reactions Analysis
Types of Reactions: BENZO(rst)PENTAPHENE-5-CARBOXALDEHYDE, 8-METHYL- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
BENZO(rst)PENTAPHENE-5-CARBOXALDEHYDE, 8-METHYL- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of advanced materials for photonics and optoelectronics
Mechanism of Action
The mechanism of action of BENZO(rst)PENTAPHENE-5-CARBOXALDEHYDE, 8-METHYL- involves its interaction with molecular targets through its aromatic rings and functional groups. The compound can participate in charge transfer and electron delocalization, which are crucial for its electronic properties. These interactions can influence various pathways, including those involved in photophysical and photochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section evaluates 8-methylbenzo(rst)pentaphene-5-carboxaldehyde against three categories of analogous compounds: benzophenone derivatives, dibenzoazepines, and other PAHs.
Benzophenone Derivatives
Benzophenone derivatives such as 5-(2-triphenylamine)-2-hydroxybenzophenone (BPOH-TPA), 5-(9-phenylcarbazole)-2-hydroxybenzophenone (BPOH-PhCz), and 5-(4-dibenzothiophene)-2-hydroxybenzophenone (BPOH-SF) () share functional similarities but differ in core structure and substituents.
Key Differences:
| Parameter | 8-Methylbenzo(rst)pentaphene-5-carboxaldehyde | BPOH-TPA | BPOH-PhCz | BPOH-SF |
|---|---|---|---|---|
| Core Structure | Pentaphene (5 fused rings) | Benzophenone (2 rings) | Benzophenone (2 rings) | Benzophenone (2 rings) |
| Functional Groups | -CHO (C5), -CH₃ (C8) | -OH, -C₆H₅N(C₆H₅)₂ | -OH, -C₆H₅Cz (carbazole) | -OH, -dibenzothiophene |
| Molecular Weight | 344.42 g/mol | 441.17 g/mol | ~450 g/mol (estimated) | ~430 g/mol (estimated) |
| Synthetic Yield | Not reported | 29.29% (Suzuki coupling) | Comparable yields | Comparable yields |
| Toxicity | Tumorigenic (TDLo: 72 mg/kg) | Not reported | Not reported | Not reported |
Synthesis: Unlike 8-methylbenzo(rst)pentaphene-5-carboxaldehyde, BPOH-TPA and analogs are synthesized via Suzuki-Miyaura cross-coupling, leveraging boronic ester intermediates .
Dibenzoazepine Derivatives
Compounds like 10-(hydroxyimino)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide () feature a dibenzoazepine core with carboxamide and hydroxyimino groups.
Key Differences:
- Core Structure : Dibenzoazepines contain a seven-membered azepine ring fused to two benzene rings, contrasting with the pentaphene’s five-ring system.
- Functionality: The target compound’s carboxaldehyde group is more electrophilic than the carboxamide/hydroxyimino groups in dibenzoazepines, influencing reactivity and biological activity.
- Applications: Dibenzoazepines are often explored in pharmaceuticals (e.g., anticonvulsants), while PAHs like the target compound are studied in materials science or carcinogenicity research .
Other Polycyclic Aromatic Hydrocarbons (PAHs)
PAHs such as benzo[a]pyrene and dibenzopyrenes share structural motifs with the target compound but lack the carboxaldehyde and methyl substituents.
Key Differences:
- Substituents : The carboxaldehyde group in 8-methylbenzo(rst)pentaphene enhances its polarity compared to unsubstituted PAHs.
- Toxicity Mechanisms: While many PAHs are carcinogenic via metabolic activation to epoxides, the target compound’s tumorigenicity may involve direct electrophilic interactions due to the aldehyde group .
Research Findings and Implications
- Structural-Activity Relationships (SAR): The methyl group at position 8 likely sterically hinders metabolic detoxification pathways, contributing to prolonged carcinogenic activity .
- Synthetic Challenges: The pentaphene core’s rigidity complicates functionalization, unlike the more flexible benzophenone derivatives .
- Regulatory Status : Due to its toxicity profile, 8-methylbenzo(rst)pentaphene-5-carboxaldehyde is subject to strict occupational exposure limits under guidelines for hazardous PAHs.
Biological Activity
Benzo[rst]pentaphene-5-carboxaldehyde, 8-methyl- is a polycyclic aromatic hydrocarbon (PAH) characterized by its complex structure and unique properties. Its molecular formula is with a molecular weight of approximately 330.378 g/mol. This compound has attracted attention due to its potential biological activities, particularly in the fields of cancer research and organic electronics.
Structural Characteristics
The structure of benzo[rst]pentaphene-5-carboxaldehyde, 8-methyl- features multiple fused aromatic rings, which contribute to its stability and reactivity. The presence of the aldehyde functional group enhances its interaction with biological macromolecules, such as proteins and nucleic acids.
Biological Activity Overview
Limited studies have been conducted on the biological activity of this compound; however, analogs within the benzo[rst]pentaphene family have demonstrated significant biological properties. Notably, these derivatives have shown potential anti-cancer effects through mechanisms such as DNA intercalation and inhibition of topoisomerases.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| Benzo[a]pyrene | Carcinogenic; DNA intercalation | Extensive studies on toxicity and mutagenicity |
| Dibenz[a,h]anthracene | Strong mutagenic properties | Known for its carcinogenic effects |
| Benzo[g,h,i]perylene | High stability; potential for electronic applications | Exhibits low reactivity in biological systems |
| Benzo[rst]pentaphene-5-carboxaldehyde, 8-methyl- | Potential anti-cancer properties; DNA binding | Unique aldehyde functionalization enhances reactivity |
Preliminary data suggest that benzo[rst]pentaphene-5-carboxaldehyde, 8-methyl- may bind to DNA, potentially impacting gene expression and cellular processes. The compound's ability to intercalate into DNA could lead to disruptions in replication and transcription, making it a candidate for further investigation in cancer therapy.
Case Studies
- Anticancer Potential : Research on related PAHs has indicated that they can selectively target cancer cells while sparing normal cells. For instance, studies on benzo[a]phenoxazine derivatives revealed their ability to induce lysosomal membrane permeabilization (LMP) in cancer cells, leading to cell death through increased reactive oxygen species (ROS) accumulation . Similar mechanisms may be explored for benzo[rst]pentaphene derivatives.
- Photophysical Properties : The unique structural characteristics of benzo[rst]pentaphene derivatives may also allow for applications in biological imaging. Their photophysical properties could be harnessed for tracking cellular processes or delivering therapeutic agents directly to target sites.
Safety and Toxicity Considerations
While the potential therapeutic applications are promising, the safety profile of benzo[rst]pentaphene-5-carboxaldehyde, 8-methyl- remains under-researched. Given the known toxicity of other PAHs, it is crucial to conduct comprehensive toxicity assessments before clinical applications can be considered .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
